

An In-depth Technical Guide to Folate-PEG3-C2-acid

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Compound of Interest

Compound Name: Folate-PEG3-C2-acid

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Core Concepts

Folate-PEG3-C2-acid is a heterobifunctional linker molecule designed for targeted drug delivery and the synthesis of advanced therapeutic agents such as proteolysis-targeting chimeras (PROTACs). This molecule is composed of three key functional units:

- **Folic Acid:** A targeting moiety that binds with high affinity to the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells.[1][2]
- **Polyethylene Glycol (PEG) Spacer:** A three-unit PEG chain that enhances aqueous solubility, improves pharmacokinetic properties, and provides a flexible spacer between the targeting and functional ends of the molecule.[3][4]
- **Carboxylic Acid Terminus:** A reactive group that allows for covalent conjugation to amine-containing molecules, such as drugs, imaging agents, or other components of a therapeutic construct.[5]

The strategic combination of these components enables the targeted delivery of conjugated payloads to FR-positive cells, thereby increasing therapeutic efficacy and reducing off-target toxicity.[6]

Physicochemical Data

The following table summarizes the key physicochemical properties of **Folate-PEG3-C2-acid** and similar derivatives, compiled from supplier data sheets and relevant literature.

Property	Value/Characteristic
Molecular Formula	C ₂₈ H ₃₆ N ₈ O ₁₀
Molecular Weight	644.64 g/mol
Appearance	Yellow to orange solid
Purity	Typically >95% (as determined by HPLC)
Solubility	Soluble in DMSO and DMF
Storage Conditions	Store at -20°C, protected from light

Experimental Protocols

Synthesis of Folate-PEG-Acid

The synthesis of Folate-PEG-acid derivatives generally involves a multi-step process. Below is a representative protocol adapted from methodologies described for similar compounds.[\[3\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- Folic Acid
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Amino-PEG3-C2-acid
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

- Diethyl ether for precipitation
- Appropriate solvents for purification (e.g., water, acetonitrile for HPLC)

Procedure:

- Activation of Folic Acid:
 - Dissolve folic acid in anhydrous DMSO.
 - Add NHS (1.1 eq) and EDC or DCC (1.1 eq) to the solution.
 - Stir the reaction mixture at room temperature in the dark for 4-6 hours to form the NHS-activated folate ester.
- Conjugation to PEG Linker:
 - In a separate flask, dissolve Amino-PEG3-C2-acid in anhydrous DMSO.
 - Add TEA or DIPEA (2-3 eq) to the solution.
 - Slowly add the activated folic acid solution to the Amino-PEG3-C2-acid solution.
 - Allow the reaction to proceed overnight at room temperature with continuous stirring in the dark.
- Purification:
 - The crude product is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[\[9\]](#)[\[10\]](#)
 - A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a common mobile phase.
 - Fractions containing the desired product are collected, pooled, and lyophilized to yield the purified **Folate-PEG3-C2-acid**.

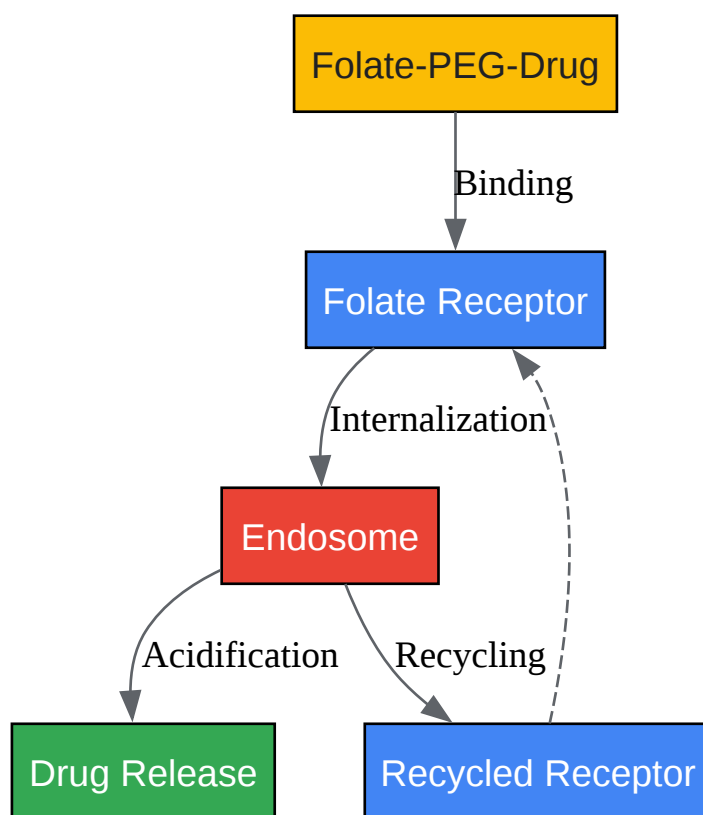
Characterization Methods

Technique	Purpose & Expected Observations
^1H NMR Spectroscopy	To confirm the structure of the final product. Characteristic aromatic proton signals from folic acid are expected between 6.5 and 8.5 ppm, and a prominent signal for the PEG methylene protons should appear around 3.6 ppm. [11] [12]
Mass Spectrometry	To verify the molecular weight of the synthesized compound.
FTIR Spectroscopy	To identify key functional groups. The formation of the amide bond is confirmed by characteristic absorption bands. [5]
Analytical HPLC	To assess the purity of the final product. [9] [13]

Signaling Pathways and Logical Relationships

Folate Receptor-Mediated Endocytosis

Folate-PEG3-C2-acid-conjugated therapeutics are internalized by cells through folate receptor-mediated endocytosis. The following diagram illustrates this pathway.[\[6\]](#)[\[14\]](#)

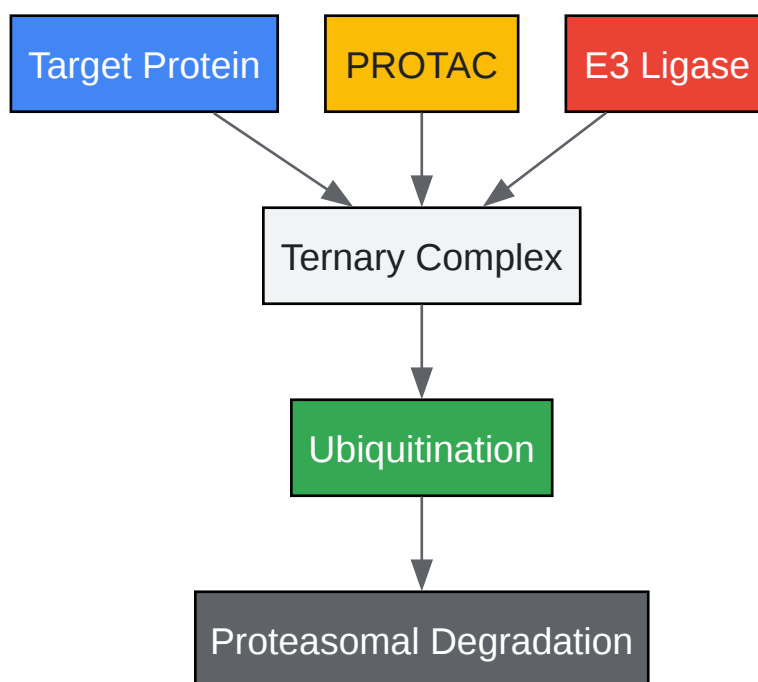


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Caption: Folate receptor-mediated endocytosis of a folate-conjugated drug.

PROTAC Mechanism of Action

When incorporated into a PROTAC, the **Folate-PEG3-C2-acid** serves as part of the linker connecting the target protein ligand and the E3 ligase ligand. The general mechanism of action for a PROTAC is depicted below.^{[15][16][17]}



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Caption: The catalytic cycle of a PROTAC leading to target protein degradation.

Quantitative Data from Applications

The following table summarizes quantitative data from studies utilizing folate-PEG functionalized nanoparticles for targeted drug delivery.

Parameter	Nanoparticle System	Drug	Cell Line(s)	Key Findings
Particle Size	PLGA-PEG-Folate	Vincristine Sulfate & ϵ -viniferine	-	82.76 ± 22.42 nm (non-lyophilized)[18]
Zeta Potential	PLGA-PEG-Folate	Vincristine Sulfate & ϵ -viniferine	-	-8.33 ± 3.68 mV (non-lyophilized) [18]
Drug Loading	PLGA-PEG-Folate	Vincristine Sulfate & ϵ -viniferine	-	$2.60 \pm 0.20\%$ and $8.87 \pm 0.68\%$ respectively[18]
Cellular Uptake	Folate-PEGylated Zein	Paclitaxel	KB (FR+) vs. A549 (FR-)	Significantly higher uptake in FR+ cells[17]
In Vivo Tumor Growth Inhibition	Folate-PEGylated Zein	Paclitaxel	KB tumor-bearing mice	Enhanced tumor regression compared to non-targeted nanoparticles[17]

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